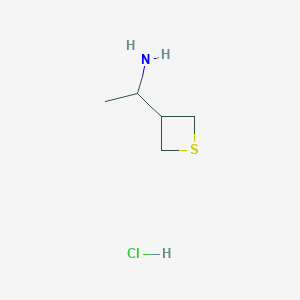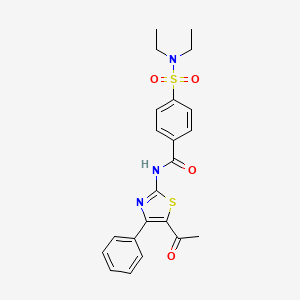![molecular formula C9H12BrF3N2O B2369103 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-13-2](/img/structure/B2369103.png)
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BTP" and is a pyrazole-based ligand that has been used in the development of new drugs and as a tool in biochemical research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds like 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole are often synthesized for specific applications, such as in the study by Lu et al. (2019), where a series of 4-trifluoromethyl pyrazoles were prepared via copper-catalyzed cycloaddition under mild conditions, showcasing their potential in regioselective synthesis (Lu et al., 2019).
- The compound's derivatives are characterized using various spectroscopic methods like NMR, IR, MS, as seen in the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole by Kleizienė et al. (2009), highlighting the importance of detailed spectroscopic data in understanding these compounds (Kleizienė et al., 2009).
Biological and Pharmacological Applications
- The biological activity of pyrazole derivatives, such as antimicrobial and antifungal effects, is a significant area of study. For instance, Pundeer et al. (2013) explored the antibacterial and antifungal activities of new pyrazole derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Pundeer et al., 2013).
- In cancer research, Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole, testing their in-vitro anti-cancer activity against various human cancer cell lines, showing the scope of these compounds in oncological therapeutics (Srour et al., 2018).
Chemical Properties and Reactions
- Pyrazole derivatives' reactivity, such as the reaction of azoles with ethyl bromopyruvate oxime, studied by Gilchrist et al. (1987), provides insight into their chemical properties and potential for creating complex molecules (Gilchrist et al., 1987).
- Martins et al. (2013) explored brominated trihalomethylenones as precursors to pyrazoles, demonstrating the versatility of these compounds in synthesizing various functional groups (Martins et al., 2013).
Propiedades
IUPAC Name |
4-bromo-1-ethyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-2-15-5-7(10)8(14-15)6-16-4-3-9(11,12)13/h5H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUJECSVRROPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



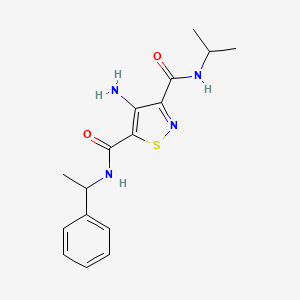
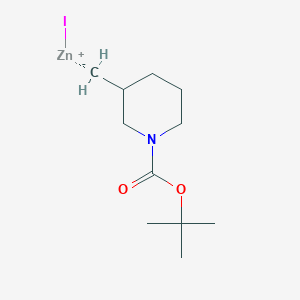

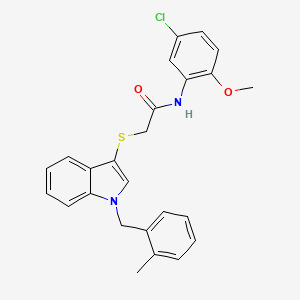
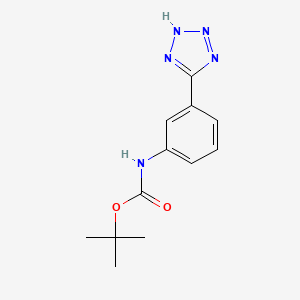
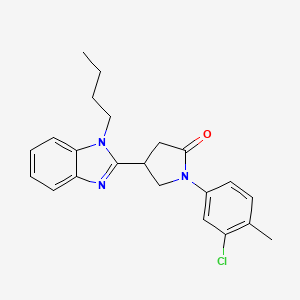
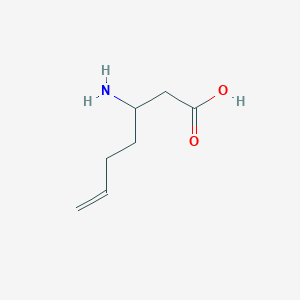
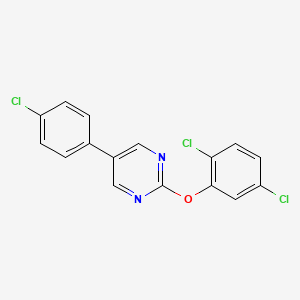
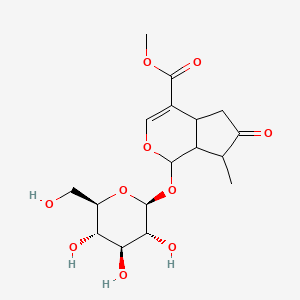
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)
